molecular formula C19H23N3O2S B2561044 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 946281-28-3

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Katalognummer B2561044
CAS-Nummer: 946281-28-3
Molekulargewicht: 357.47
InChI-Schlüssel: XYXTTWKAKHORLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Blockade and Sleep Modulation

Research demonstrates that compounds targeting orexin receptors, particularly through blockade, can significantly impact sleep modulation. This is evident in studies involving selective antagonism of orexin-2 (OX2R) receptors, which decreases latency for persistent sleep and increases both nonrapid eye movement and rapid eye movement sleep time. Microdialysis studies have also shown that OX2R or dual OX1/2R antagonism decreases extracellular histamine concentration in the lateral hypothalamus, while antagonists increase dopamine release in the prefrontal cortex, suggesting a complex interplay between these neurotransmitters in sleep regulation (Dugovic et al., 2009).

Anticancer Agent Synthesis

A study focused on the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed these compounds exhibited moderate to high levels of antitumor activities against several cancer cell lines. The mechanism of action was further elucidated, showing cell cycle arrest and apoptosis in cancer cells, highlighting the potential of such compounds in developing new anticancer agents (Fang et al., 2016).

Chemosensors for Metal Ion Detection

Research into chemosensors based on tetrahydroquinoline derivatives has led to the development of novel compounds for the selective identification of highly toxic Pd2+ ions. These chemosensors exhibit fluorescence turn-off performances in methanol, with very low limits of detection, demonstrating the utility of tetrahydroquinoline structures in environmental monitoring and chemical sensing applications (Shally et al., 2020).

Drug Discovery and Neurokinin-1 Receptor Antagonism

A study on a neurokinin-1 receptor antagonist highlighted the synthesis of a compound with significant oral bioavailability and efficacy in pre-clinical models relevant to emesis and depression. This research underscores the therapeutic potential of compounds with tetrahydroquinoline cores in treating various neurological conditions (Harrison et al., 2001).

Ocular Hypotensive Action

Investigations into tetrahydroquinoline analogs have explored their ocular hypotensive action, demonstrating the potential of such compounds in treating conditions like glaucoma. The physicochemical properties of these compounds, such as solubility and distribution coefficient, play a crucial role in their pharmacological activity, providing insights into the development of more effective ocular treatments (Pamulapati & Schoenwald, 2011).

Eigenschaften

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-22-10-2-4-15-12-14(6-7-17(15)22)8-9-20-18(23)19(24)21-13-16-5-3-11-25-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXTTWKAKHORLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.